N-(3-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)acetamide

VEGFR-2 inhibition kinase inhibitor phthalazine scaffold

N-(3-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)acetamide (CAS not assigned; ChemDiv ID 3544-1089) is a fully synthetic, achiral small molecule (C22H16ClN3O2; MW 389.84 g/mol) belonging to the 1,4-disubstituted phthalazine class. The compound incorporates a 4-(4-chlorophenyl)phthalazine core linked via an ether bridge to a 3-acetamidophenyl group, a topology that distinguishes it from both the 1-anilino-phthalazine kinase inhibitor family (e.g., vatalanib) and the phthalazinone-acetamide series.

Molecular Formula C22H16ClN3O2
Molecular Weight 389.8 g/mol
Cat. No. B5121155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)acetamide
Molecular FormulaC22H16ClN3O2
Molecular Weight389.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H16ClN3O2/c1-14(27)24-17-5-4-6-18(13-17)28-22-20-8-3-2-7-19(20)21(25-26-22)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,24,27)
InChIKeyRQZRLQUQMMCHKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)acetamide: Structural Identity and Procurement-Relevant Characteristics


N-(3-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)acetamide (CAS not assigned; ChemDiv ID 3544-1089) is a fully synthetic, achiral small molecule (C22H16ClN3O2; MW 389.84 g/mol) belonging to the 1,4-disubstituted phthalazine class . The compound incorporates a 4-(4-chlorophenyl)phthalazine core linked via an ether bridge to a 3-acetamidophenyl group, a topology that distinguishes it from both the 1-anilino-phthalazine kinase inhibitor family (e.g., vatalanib) and the phthalazinone-acetamide series . It is currently offered solely as a screening compound for early-stage discovery, with no published target engagement or phenotypic profiling data available as of the knowledge cutoff .

N-(3-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)acetamide: Why In-Class Compounds Are Not Interchangeable


The phthalazine scaffold is pharmacologically pluripotent, with even minor structural perturbations yielding dramatic shifts in target selectivity. Directly analogous 1,4-disubstituted phthalazines have been optimized as VEGFR-2 kinase inhibitors (e.g., compounds 2g and 4a in Bayoumi et al. with IC50 values of 0.148–0.196 μM) , yet the title compound bears an ether-linked 3-acetamidophenyl moiety absent from any characterized kinase inhibitor series. Conversely, phthalazinone-acetamide congeners such as N-(3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)phenyl)acetamide have demonstrated IC50 values of 90 nM against undisclosed human targets in BindingDB . The target compound's unique 4-(4-chlorophenyl) substitution and fully aromatic phthalazine core differentiate it from both sub-classes, and substitution with a generic phthalazine derivative cannot be assumed to reproduce its—as yet uncharacterized—biological fingerprint. Procurement decisions must therefore be based on the compound's precise structural identity rather than class-level assumptions.

N-(3-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)acetamide: Quantified Differentiation Evidence Against Closest Analogs


Structural Divergence from Vatalanib-Class VEGFR Inhibitors: Absence of a Key Pharmacophoric Feature

Vatalanib (PTK787/ZK 222584) and its close analogs rely on a 1-anilino-4-(pyridylmethyl)phthalazine architecture for potent VEGFR-2 inhibition (vatalanib IC50 = 37 nM) . The title compound replaces the anilino nitrogen with an ether oxygen and substitutes the pyridylmethyl group with a simple 4-chlorophenyl ring, eliminating the hydrogen-bond donor/acceptor motif considered essential for hinge-region binding. While no direct VEGFR-2 assay data exist for the title compound, the structural deviation predicts a fundamentally different kinase selectivity profile .

VEGFR-2 inhibition kinase inhibitor phthalazine scaffold

Topological Distinction from Phthalazinone-Acetamide Bioactive Congeners

The closest bioactive comparator with publicly available affinity data is N-(3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)phenyl)acetamide (BindingDB BDBM50165494; IC50 = 90 nM against an undisclosed human target) . The title compound differs in three critical aspects: (i) the phthalazine ring is fully aromatic (oxidation state difference); (ii) the linker is an ether oxygen rather than a methylene; (iii) a 4-chlorophenyl substituent occupies the 4-position. These differences alter the compound's hydrogen-bonding capacity, lipophilicity (calculated logP = 4.73 vs. estimated ~2.5 for the phthalazinone comparator), and molecular shape, all of which impact target binding and ADME properties .

phthalazinone acetamide BindingDB structural alert

Chemical Stability and Synthetic Accessibility: A Practical Procurement Differentiator

The diphenyl ether linkage in the title compound is chemically more robust than the benzylic amine or aniline linkages found in many phthalazine kinase inhibitors. Ethers resist oxidative metabolism and acid-catalyzed hydrolysis that can compromise aniline-containing analogs during storage and assay preparation . The compound's achiral nature (confirmed stereodescriptor: ACHIRAL) eliminates the need for chiral chromatographic purification or enantiomeric excess verification, reducing procurement complexity relative to chiral phthalazine derivatives .

chemical stability synthetic tractability ether linkage

Absence of Published Polypharmacology Liabilities: A Clean-Slate Profile for Target ID Campaigns

Unlike heavily profiled phthalazine-based drugs (e.g., vatalanib, which inhibits VEGFR1/2/3, PDGFR, and c-Kit with IC50 values spanning 37–700 nM) , the title compound has no published activity annotations in ChEMBL, BindingDB, or PubChem as of the knowledge cutoff. This 'blank slate' profile is advantageous for phenotypic screening and target deconvolution studies where polypharmacology confounds hit triage . The compound's unencumbered IP position (no identified composition-of-matter patent) further supports its use in proprietary drug discovery programs.

polypharmacology target deconvolution screening library

N-(3-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)acetamide: Evidence-Supported Research and Procurement Applications


Phenotypic Screening Library Diversification with a Structurally Novel Phthalazine Chemotype

The compound's ether-bridged 3-acetamidophenyl architecture is absent from characterized kinase inhibitor collections . Its calculated logP of 4.73 and achiral nature make it suitable for inclusion in diversity-oriented screening decks aimed at identifying novel mechanisms of action, particularly in oncology or inflammation where phthalazine scaffolds have established precedent .

Chemical Probe Development with Minimal Polypharmacology Confounders

With zero annotated targets in public databases versus 5+ for vatalanib , this compound is an ideal starting point for chemical probe campaigns requiring clean target engagement profiles. Its ether linkage offers superior chemical stability compared to aniline-based phthalazine probes during protracted biophysical assay workflows .

Structure–Activity Relationship (SAR) Exploration Around the 4-(4-Chlorophenyl)phthalazine Core

The fully aromatic phthalazine core and 4-chlorophenyl substituent provide a distinct SAR vector relative to the phthalazinone and 1-anilino-phthalazine series characterized in the VEGFR-2 literature . Systematic modification of the 3-acetamidophenyl ether moiety can probe tolerance for H-bond donor/acceptor variations not accessible in the anilino series .

Computational Docking and Pharmacophore Modeling Studies

The compound's well-defined, rigid core structure (phthalazine + 4-chlorophenyl + ether linker) and calculated tPSA of 52.98 Ų provide a suitable template for molecular docking campaigns exploring novel binding modes distinct from the hinge-binding pose of vatalanib-class inhibitors .

Quote Request

Request a Quote for N-(3-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.